molecular formula C11H12ClN3O2 B2895781 3-(Quinazolin-4-ylamino)-propionic acid hydrochloride CAS No. 1093747-05-7

3-(Quinazolin-4-ylamino)-propionic acid hydrochloride

Cat. No. B2895781
M. Wt: 253.69
InChI Key: WYMUPZCERJUSRY-UHFFFAOYSA-N
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Description

Quinazolinones represent an important scaffold in medicinal chemistry due to their synthetic accessibility and diverse in vitro and in vivo pharmacological activities . Many synthetic and natural quinazoline-based drugs have been used clinically to treat diverse pathological conditions .


Synthesis Analysis

Quinazolinones can be synthesized through various methods. For instance, a study describes the synthesis of 2-substituted quinazolin-4(3H)-ones . Another study describes a simple protocol for the synthesis of methyl 2-[3-(2-(substituted phenyl)quinazolin-4-yl)thioureido] alkanoates .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can vary based on the substituents. For example, the empirical formula of 2-(Quinazolin-4-ylamino)acetic acid hydrochloride is C10H10ClN3O2 .


Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For instance, they can exhibit antioxidant properties when they have at least one hydroxyl group in addition to the methoxy substituent or the second hydroxyl on the phenyl ring in the ortho or para positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can vary based on their structure. For example, the molecular weight of 2-(Quinazolin-4-ylamino)acetic acid hydrochloride is 239.66 .

Scientific Research Applications

Anticancer Applications

Quinazolinone derivatives, including 3-(Quinazolin-4-ylamino)-propionic acid hydrochloride, have been studied for their potential anticancer properties. They are known to interfere with various signaling pathways that are crucial for cancer cell proliferation and survival. For instance, some quinazolinone compounds have been shown to inhibit tyrosine kinase receptors, which are often overexpressed in cancer cells . This inhibition can lead to the suppression of tumor growth and metastasis.

Antibacterial and Antifungal Activities

The structural framework of quinazolinones allows for the development of new antibacterial and antifungal agents. Research has indicated that these compounds can act against resistant strains of bacteria and fungi, providing a new avenue for treating infections that do not respond to conventional antibiotics .

Anti-inflammatory and Analgesic Effects

Quinazolinone derivatives exhibit significant anti-inflammatory and analgesic effects, making them candidates for the development of new pain management drugs. They modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, thereby alleviating pain and inflammation .

Anticonvulsant Properties

These compounds have also been explored for their anticonvulsant properties. By targeting central nervous system receptors, quinazolinone derivatives can help in controlling seizures and are being investigated as potential treatments for epilepsy .

Cardiovascular Therapeutics

Quinazolinone derivatives like 3-(Quinazolin-4-ylamino)-propionic acid hydrochloride have been studied for their cardiovascular effects. Some derivatives have shown promise in treating conditions like hypertension by relaxing vascular smooth muscles and improving blood flow .

Neurodegenerative Disease Research

The potential neuroprotective effects of quinazolinones are being researched in the context of neurodegenerative diseases. These compounds may offer therapeutic benefits in diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage and improving cognitive functions .

Safety And Hazards

The safety and hazards of quinazolinone derivatives can vary based on their structure and usage. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Quinazolinone derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on developing new quinazolinone derivatives with improved pharmacological properties .

properties

IUPAC Name

3-(quinazolin-4-ylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c15-10(16)5-6-12-11-8-3-1-2-4-9(8)13-7-14-11;/h1-4,7H,5-6H2,(H,15,16)(H,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMUPZCERJUSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Quinazolin-4-ylamino)-propionic acid hydrochloride

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